molecular formula C21H20FN3O4 B2766676 3-(2-fluorobenzyl)-N-(2-methoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396786-61-0

3-(2-fluorobenzyl)-N-(2-methoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2766676
CAS No.: 1396786-61-0
M. Wt: 397.406
InChI Key: IOJMUGQLKUAORM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-fluorobenzyl)-N-(2-methoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C21H20FN3O4 and its molecular weight is 397.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Disposition

Compounds similar to the requested chemical structure, such as various fluoropyrimidines, are extensively studied for their metabolism and disposition in humans. These studies are crucial for understanding how such compounds are processed in the body, which has direct implications for their therapeutic use and safety profile. For instance, the metabolism and disposition of a γ-Aminobutyric Acid Type A Receptor Partial Agonist were elucidated in humans, highlighting the compound's tolerance and the metabolic pathways involved in its biotransformation (Shaffer et al., 2008). Such research is foundational for understanding similar compounds' pharmacokinetics and dynamics.

Pharmacogenetics of Fluoropyrimidine Metabolism

Pharmacogenetic studies provide insight into how genetic variations affect the metabolism of drugs, including fluoropyrimidines. For example, variations in the dihydropyrimidine dehydrogenase (DPD) gene significantly impact the tolerance and toxicity of fluoropyrimidines, a class of drugs including several chemotherapeutic agents (Magnani et al., 2013). Identifying such genetic markers can guide dose adjustments and improve treatment outcomes, emphasizing the importance of genetics in drug metabolism studies.

Therapeutic Applications and Toxicity Management

The therapeutic applications of similar compounds often hinge on detailed knowledge of their metabolism, potential toxicities, and the genetic factors influencing patient responses. For instance, the discovery of a novel mutation in the dihydropyrimidine dehydrogenase gene, associated with lethal toxicity from 5-fluorouracil treatment, underscores the critical role of genetic testing in avoiding adverse drug reactions (Kuilenburg van et al., 2003). Such findings are pivotal for the safe and effective use of chemotherapeutic agents and could inform the development and application of compounds with similar structures or mechanisms of action.

Properties

IUPAC Name

3-[(2-fluorophenyl)methyl]-N-[2-(2-methoxyphenyl)ethyl]-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O4/c1-29-18-9-5-3-6-14(18)10-11-23-19(26)16-12-24-21(28)25(20(16)27)13-15-7-2-4-8-17(15)22/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJMUGQLKUAORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.